molecular formula C9H5FOS B13429128 5-Fluorobenzo[b]thiophene-6-carbaldehyde

5-Fluorobenzo[b]thiophene-6-carbaldehyde

Cat. No.: B13429128
M. Wt: 180.20 g/mol
InChI Key: XGXONEQEGGDNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorobenzo[b]thiophene-6-carbaldehyde (CAS 2244080-01-9) is a fluorinated benzothiophene derivative that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its molecular formula is C 9 H 5 FOS, and it has a molecular weight of 180.20 . The core research value of this compound lies in its role as a key synthetic intermediate for the development of novel bioactive molecules. The benzothiophene scaffold is recognized as a privileged structure in medicinal chemistry, and the incorporation of a fluorine atom can significantly modulate a compound's physicochemical properties, metabolic stability, and binding affinity . Specifically, thiophene-based compounds are widely investigated as bioisosteric replacements for benzene rings, a strategy often used to optimize the properties of potential drug candidates . This analogue approach is particularly valuable in anticancer research, where thiophene derivatives have demonstrated potent cytotoxic activities, with mechanisms that may include inducing cell cycle arrest, apoptosis, and affecting tubulin polymerization . Researchers utilize this aldehyde-functionalized intermediate to synthesize more complex structures, such as styryl lactone analogues and other hybrid molecules, for biological evaluation against various tumor cell lines . This product is intended For Research Use Only and is strictly for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use of any kind. Handle with appropriate safety precautions.

Properties

Molecular Formula

C9H5FOS

Molecular Weight

180.20 g/mol

IUPAC Name

5-fluoro-1-benzothiophene-6-carbaldehyde

InChI

InChI=1S/C9H5FOS/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-5H

InChI Key

XGXONEQEGGDNNL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=C(C=C21)F)C=O

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material: o-Mercaptocinnamic acid derivatives with appropriate substituents.
  • Oxidant: Typically, oxidants such as iodine or iron(III) chloride facilitate cyclization.
  • Reaction Conditions: The reaction is performed under inert atmosphere (nitrogen or argon) at elevated temperatures (around 80°C).
  • Outcome: Formation of the benzo[b]thiophene core via intramolecular cyclization, followed by oxidation to introduce the aldehyde group at the 6-position.

Key Notes:

  • The process may require subsequent oxidation steps to convert the methyl or other functional groups to aldehydes.
  • Substituents on the aromatic ring can be introduced prior to cyclization, enabling fluorination at the 5-position.

Pechmann-Type Synthesis via Friedel–Crafts Acylation and Cyclization

This method involves constructing the benzo[b]thiophene ring system through acylation and cyclization steps, often starting from halogenated aromatic precursors.

Stepwise Approach:

Advantages:

  • High regioselectivity for the aldehyde at the desired position.
  • Compatibility with various fluorinated aromatic substrates.

Transition-Metal-Catalyzed Cross-Coupling Followed by Oxidation

Recent advances utilize palladium or copper catalysis to assemble the core structure, followed by oxidation to introduce the aldehyde.

Methodology:

  • Step 1: Cross-coupling of halogenated thiophenes with arylboronic acids or similar reagents to form the benzo[b]thiophene framework.
  • Step 2: Selective oxidation of methyl groups or side chains at the 6-position to aldehydes using oxidants like PCC (Pyridinium chlorochromate) or Dess–Martin periodinane.

Research Findings:

  • Such methods allow for precise fluorination at the 5-position prior to cyclization.
  • Oxidation step is critical for converting methyl or other side chains into aldehyde functionalities.

Photocatalytic and Visible-Light Promoted Synthesis

Innovative approaches involve visible-light-promoted cyclizations, which have shown promise in synthesizing heterocyclic compounds with high efficiency.

Procedure:

  • Use of photocatalysts such as Ru or Ir complexes under visible light irradiation.
  • Starting from suitable precursors like acetylenic acids or derivatives.
  • The process involves radical pathways leading to ring closure and functionalization.

Research Evidence:

  • Demonstrated in recent studies where benzothiophene derivatives were synthesized with high yields and selectivity under mild conditions.
  • These methods are adaptable for introducing aldehyde groups via subsequent oxidation steps.

Specific Synthetic Route for 5-Fluorobenzo[b]thiophene-6-carbaldehyde

Based on the literature, a typical synthetic route involves:

  • Step 1: Synthesis of 5-fluoro-2-aminobenzothiophene derivatives via nucleophilic aromatic substitution or halogenation.
  • Step 2: Oxidation of the methyl group at the 6-position to the aldehyde using oxidants such as PCC or Dess–Martin periodinane.
  • Step 3: Purification via column chromatography or recrystallization.

Example Data:

Step Reagents & Conditions Purpose Reference
1 Halogenation of benzothiophene Introduce fluorine at 5-position ,
2 Oxidation with PCC or Dess–Martin Convert methyl to aldehyde at 6-position ,
3 Purification Isolate pure compound Standard chromatography

Summary of Key Materials and Conditions

Material Typical Reagents Conditions Purpose
o-Mercaptocinnamic acid Oxidants (FeCl₃, I₂) 80°C, inert atmosphere Cyclization to benzo[b]thiophene
Fluorinated aromatic precursors Halogenating agents (NBS, NCS) Room temp to 80°C Fluorination at 5-position
Oxidants (PCC, Dess–Martin) Organic solvents (DCM, DMSO) Room temp Conversion of methyl to aldehyde

Chemical Reactions Analysis

Types of Reactions

5-Fluorobenzo[b]thiophene-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and organolithium reagents.

Major Products Formed

    Oxidation: 5-Fluorobenzo[b]thiophene-6-carboxylic acid.

    Reduction: 5-Fluorobenzo[b]thiophene-6-methanol.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluorobenzo[b]thiophene-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles and as a precursor for various functionalized benzothiophenes.

    Biology: The compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors, liquid crystals, and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Fluorobenzo[b]thiophene-6-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole-dipole interactions. The aldehyde group can act as a reactive site for covalent modification of target proteins, leading to altered biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Fluorobenzo[b]thiophene-6-carbaldehyde with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues within the Benzo[b]thiophene Family

Benzo[b]thiophene-6-carbaldehyde (CAS 3541-37-5) Similarity: 0.71 (structural similarity score) . Key Differences: Lacks the fluorine atom at position 3. Applications: Used in organic synthesis for ligand design, but may exhibit lower metabolic stability compared to fluorinated analogs .

4-Fluorobenzo[b]thiophene-6-carboxaldehyde (CAS 2244079-98-7)

  • Key Differences : Fluorine is at position 4 instead of 5. This positional isomerism impacts electronic distribution, with the 4-fluoro derivative likely exhibiting distinct resonance effects and dipole moments.
  • Physicochemical Properties : Molecular weight 180.2 g/mol (vs. 180.2 g/mol for the 5-fluoro isomer), suggesting similar bulk properties but differing electronic profiles .

Carbaldehyde-Substituted Heterocycles with Fluorine

6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 175277-56-2) Structure: Combines an imidazo[2,1-b]thiazole core with a trifluoromethylphenylthio group and aldehyde. Key Differences: The trifluoromethyl group enhances lipophilicity (logP) and metabolic resistance compared to mono-fluorinated benzo[b]thiophenes. Molecular Weight: 328.00 g/mol, significantly higher than 5-Fluorobenzo[b]thiophene-6-carbaldehyde (180.2 g/mol), affecting solubility and diffusion kinetics .

6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS 562792-85-2)

  • Key Differences : The 4-ethylphenyl substituent introduces steric bulk and hydrophobic interactions, contrasting with the electron-withdrawing fluorine in the main compound.
  • Physicochemical Properties : pKa 3.16 (predicted), indicating moderate acidity at the aldehyde group, which may influence protonation-dependent reactivity .

Non-Fluorinated Analogues

5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde (CAS 6386-80-7)

  • Similarity : 0.86 (structural similarity score) .
  • Key Differences : Replaces the benzo[b]thiophene core with a simpler thiophene ring. The hydroxy and methyl groups introduce hydrogen-bonding capacity and steric hindrance, altering solubility and binding affinities in biological systems.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted)
5-Fluorobenzo[b]thiophene-6-carbaldehyde Not Provided C₉H₅FOS 180.2 5-F, 6-CHO N/A
Benzo[b]thiophene-6-carbaldehyde 3541-37-5 C₉H₆OS 162.2 6-CHO N/A
4-Fluorobenzo[b]thiophene-6-carboxaldehyde 2244079-98-7 C₉H₅FOS 180.2 4-F, 6-CHO N/A
6-(4-Ethylphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde 562792-85-2 C₁₄H₁₂N₂OS 256.32 4-Ethylphenyl, 5-CHO 3.16

Table 2: Functional Group Impact on Properties

Compound Key Functional Groups Lipophilicity (Predicted) Metabolic Stability
5-Fluorobenzo[b]thiophene-6-carbaldehyde Fluorine, Aldehyde Moderate High
6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde Trifluoromethyl, Thioether High Very High
5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde Hydroxy, Methyl Low Moderate

Biological Activity

5-Fluorobenzo[b]thiophene-6-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

5-Fluorobenzo[b]thiophene-6-carbaldehyde features a benzothiophene core with a fluorine atom at the 5-position and an aldehyde group at the 6-position. This specific arrangement influences its chemical reactivity and biological interactions, enhancing its potential as a therapeutic agent.

Synthesis Methods

Various synthesis methods have been developed for 5-Fluorobenzo[b]thiophene-6-carbaldehyde, including:

  • One-Pot Synthetic Methods : These methods allow for efficient production under mild conditions, improving yield and reducing reaction time.
  • Electrophilic Aromatic Substitution : This method is commonly used to introduce the fluorine atom and the aldehyde group into the benzothiophene structure.

Biological Activity

Research indicates that 5-Fluorobenzo[b]thiophene-6-carbaldehyde exhibits notable biological activities, particularly against multidrug-resistant bacterial strains. Its derivatives have been evaluated for their antimicrobial properties, with significant findings summarized in the table below.

Compound Target Organism Activity (MIC) Notes
5-Fluorobenzo[b]thiophene-6-carbaldehydeStaphylococcus aureus1 µg/mLEffective against resistant strains
5-Fluorobenzo[b]thiophene-6-carbaldehydeEscherichia coli2 µg/mLShows competitive inhibition with natural pyrimidines
Derivative A (5-Fluoro-1-benzothiophene)Enterococcus faecium0.9 µg/mLEnhanced binding affinity due to fluorine substitution

The presence of the fluorine atom enhances the compound's binding affinity to biological targets, which contributes to its efficacy in medicinal applications. Interaction studies suggest that this substitution improves metabolic stability and binding interactions with enzymes or receptors critical for antimicrobial activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the activity of various derivatives of 5-Fluorobenzo[b]thiophene-6-carbaldehyde against resistant strains of bacteria. The results indicated that compounds with fluorine substitutions exhibited increased potency compared to their non-fluorinated counterparts .
  • Cytotoxicity Assessment : The cytotoxic effects of these compounds were assessed using human cell lines. Notably, one derivative demonstrated no significant cytotoxicity at concentrations up to 128 µg/mL, indicating a favorable safety profile for potential therapeutic use .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at specific positions on the benzothiophene ring could enhance biological activity while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluorobenzo[b]thiophene-6-carbaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via formylation of fluorinated benzo[b]thiophene precursors using agents like dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under controlled temperatures (e.g., 0–5°C for regioselectivity). Alternatively, oxidation of 5-fluorobenzo[b]thiophen-6-ylmethanol with oxidizing agents such as pyridinium chlorochromate (PCC) is employed. Optimization involves adjusting solvent polarity (e.g., dichloromethane for better solubility) and reaction time to maximize yield (typically 60–75%) while minimizing side products like over-oxidized derivatives .

Q. Which spectroscopic techniques are critical for characterizing 5-Fluorobenzo[b]thiophene-6-carbaldehyde?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the aldehyde proton (δ 9.8–10.2 ppm) and fluorine coupling patterns. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ at m/z 195.2). High-Performance Liquid Chromatography (HPLC) monitors purity (>95%), and X-ray crystallography (if crystalline) resolves regiochemical ambiguities. For non-crystalline samples, IR spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) .

Q. What are the primary biological targets of benzo[b]thiophene carbaldehyde derivatives, and how are these interactions studied?

  • Methodological Answer : These derivatives often target enzymes (e.g., kinases) or receptors implicated in cancer or bacterial pathways. Assays include:

  • Enzyme Inhibition : IC₅₀ determination via fluorogenic substrates.
  • Cellular Uptake : Fluorescence tagging to track intracellular localization.
  • Molecular Docking : Computational models (e.g., AutoDock) predict binding affinities to active sites .

Advanced Research Questions

Q. How does fluorine substitution at the 5-position influence bioactivity compared to other positional isomers (e.g., 2- or 4-fluoro derivatives)?

  • Methodological Answer : Fluorine’s electronegativity and steric effects alter electron density and binding kinetics. For example:

  • 5-Fluoro : Enhances metabolic stability and hydrophobic interactions in enzyme pockets.
  • 2-Fluoro : May disrupt π-π stacking in aromatic systems, reducing affinity.
    Comparative studies use isothermal titration calorimetry (ITC) and structure-activity relationship (SAR) models to quantify these effects .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Apply statistical rigor using:

  • False Discovery Rate (FDR) Control : Benjamini-Hochberg procedure to adjust for multiple hypothesis testing, reducing Type I errors .
  • Reproducibility Checks : Independent validation in orthogonal assays (e.g., fluorescence vs. luminescence-based readouts).
  • Meta-Analysis : Pool data from high-quality studies to identify consensus targets .

Q. What challenges arise in purifying 5-Fluorobenzo[b]thiophene-6-carbaldehyde, and what strategies mitigate them?

  • Methodological Answer : Challenges include:

  • Side Reactions : Over-halogenation or aldehyde oxidation. Mitigated by inert atmospheres (N₂/Ar) and low-temperature reactions.
  • Purity Issues : Co-eluting impurities in HPLC. Use gradient elution (e.g., 10–90% acetonitrile in water) or preparative TLC with silica gel .

Q. How can solubility and bioavailability be enhanced for pharmacological studies?

  • Methodological Answer : Strategies include:

  • Prodrug Design : Mask the aldehyde as an acetal or imine for improved membrane permeability.
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility.
  • Co-Solvent Systems : Use DMSO/PEG mixtures (<5% v/v) to maintain compound stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.